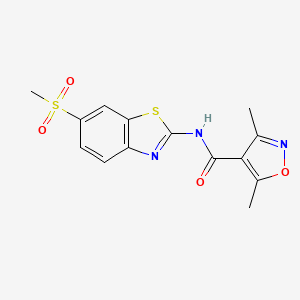

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S2/c1-7-12(8(2)21-17-7)13(18)16-14-15-10-5-4-9(23(3,19)20)6-11(10)22-14/h4-6H,1-3H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHYYPKXWOAOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps. The starting materials include 6-methanesulfonyl-1,3-benzothiazole and 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction conditions often require the use of reagents such as thionyl chloride, dimethylformamide (DMF), and triethylamine. The process involves the formation of an intermediate, which is then coupled with the oxazole derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may target enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with three benzothiazole derivatives from recent literature (Table 1).

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The methanesulfonyl group in the target compound is a stronger electron-withdrawing substituent than the chloro (-Cl) or methylsulfanyl (-SCH₂-) groups in analogs. This enhances polarity and may improve solubility in aqueous environments compared to PB11’s methylsulfanyl group .

- Molecular Weight : The dichloro-benzothiazole derivative in has the highest molecular weight (~450 g/mol inferred), while the target compound’s methanesulfonyl and dimethyl-oxazole groups likely place it in a mid-range (~400–430 g/mol), balancing bioavailability and membrane permeability .

Biological Activity

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, synthesis methods, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The methanesulfonyl group enhances solubility and bioactivity, making it a valuable candidate for therapeutic applications. The structural formula can be represented as follows:

Research indicates that this compound exhibits antimicrobial and anticancer properties. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for the survival and proliferation of pathogens and cancer cells. For instance, studies suggest interactions with cellular pathways associated with cancer growth and bacterial resistance .

- Cellular Pathway Interactions : Preliminary findings indicate that benzothiazole derivatives can modulate various cellular pathways, potentially leading to apoptosis in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of the methanesulfonyl group and the oxazole moiety. Common methods include:

- Condensation Reactions : Utilizing starting materials that contain the benzothiazole framework.

- Modification Steps : Introducing functional groups such as the methanesulfonyl and dimethyl groups through electrophilic aromatic substitution or nucleophilic addition reactions.

These synthetic strategies highlight the compound's accessibility and potential for further modifications to enhance biological activity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with other benzothiazole derivatives is essential. The following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | Dimethyl substitution on benzothiazole | Anticancer and antimicrobial |

| N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide | Phenyl substitution on benzothiazole | Antimicrobial properties |

| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide | Hydroxy substitution on phenyl ring | Antimicrobial and anticancer |

The unique methanesulfonyl group in this compound may enhance its solubility and bioactivity compared to others .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction through caspase activation pathways.

- Antimicrobial Testing : In vitro assays showed that the compound effectively inhibited the growth of several bacterial strains. Its potency was comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Q & A

Q. What are the common synthetic pathways for synthesizing N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Sulfonation : Introducing the methanesulfonyl group to the benzothiazole ring under controlled conditions (e.g., using methanesulfonyl chloride in the presence of a base).

- Oxazole ring formation : Cyclization of precursors like β-keto esters or amides with appropriate reagents (e.g., hydroxylamine derivatives).

- Coupling reactions : Amide bond formation between the oxazole-4-carboxylic acid and the sulfonated benzothiazole-2-amine using coupling agents like EDCI/HOBt . Purification via column chromatography or recrystallization is critical to achieve high yields (>70%) and purity (>95%).

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., methanesulfonyl group at δ ~3.3 ppm for H) .

- X-ray crystallography : SHELXL refinement for resolving crystal structure and verifying stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What preliminary pharmacological assays are recommended to assess its bioactivity?

- Enzymatic inhibition assays : Target-specific enzymes (e.g., kinases, proteases) to evaluate IC values.

- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to determine selectivity indices.

- Solubility and stability tests : Assess pharmacokinetic parameters under physiological pH (e.g., PBS buffer at pH 7.4) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield using statistical experimental design?

Apply Design of Experiments (DoE) to identify critical variables (e.g., reaction temperature, reagent ratios). For example:

- Use a central composite design to model the relationship between sulfonation time (X) and coupling agent concentration (X).

- Analyze response surfaces to maximize yield while minimizing byproduct formation. Statistical software (e.g., JMP, Minitab) can automate variance analysis .

Q. How to resolve contradictions in bioactivity data across different studies?

- Replicate assays under standardized conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Orthogonal validation : Combine enzymatic assays with biophysical methods (e.g., surface plasmon resonance) to confirm target binding.

- Meta-analysis : Pool data from multiple studies to identify trends, using tools like RevMan for statistical heterogeneity assessment .

Q. What computational approaches can predict the compound’s reactivity and interactions?

- Quantum chemical calculations : Use Gaussian or ORCA to model reaction pathways (e.g., sulfonation energetics) and transition states.

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., ATP-binding pockets).

- Machine learning : Train models on existing SAR data to prioritize analogs for synthesis .

Q. How to design analogs to study structure-activity relationships (SAR)?

- Core modifications : Replace the methanesulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.

- Heterocycle substitution : Swap oxazole with thiazole or pyrazole rings to assess ring-specific effects.

- Bioisosteric replacement : Use carbamate or urea groups instead of carboxamide to modulate solubility .

Q. What strategies validate the compound’s mechanism of action amidst conflicting data?

- Genetic knockdown : Use siRNA or CRISPR to silence putative targets and observe phenotypic rescue.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry directly in solution.

- Cryo-EM/X-ray co-crystallization : Resolve atomic-level interactions between the compound and its target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.